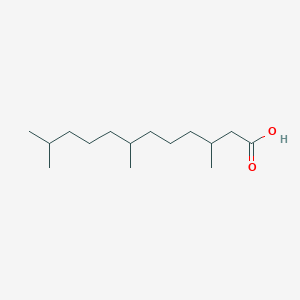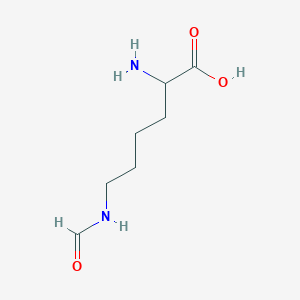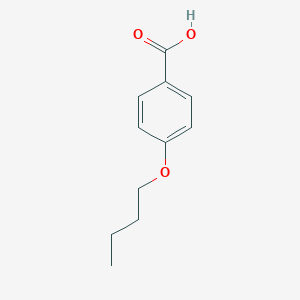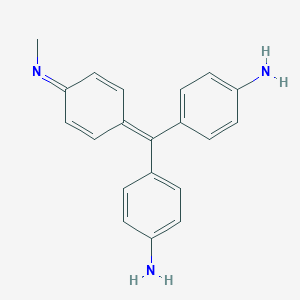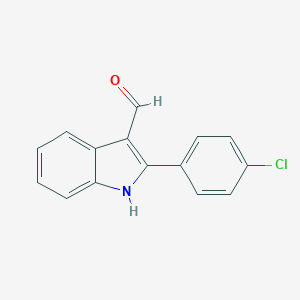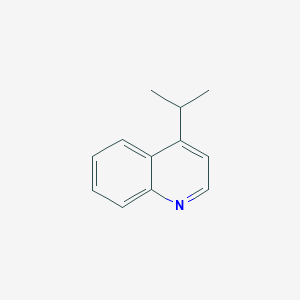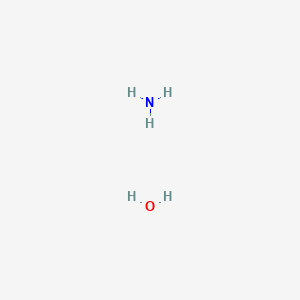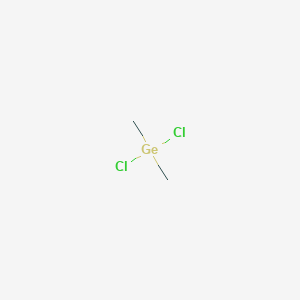![molecular formula C34H28N2O4 B073671 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione CAS No. 1262-52-8](/img/structure/B73671.png)
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione, also known as C628, is a synthetic compound that has gained attention in scientific research due to its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been suggested that 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione may activate the immune system to target cancer cells.
Effets Biochimiques Et Physiologiques
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione has been found to induce changes in gene expression and protein activity in cancer cells, leading to cell death. It has also been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, its complex synthesis method and limited availability may make it difficult to obtain for some researchers.
Orientations Futures
There are several potential future directions for research on 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione. One area of interest is the development of more efficient synthesis methods to make the compound more widely available. Another direction is the investigation of the compound's potential use in combination with other cancer treatments to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione and its potential use in the treatment of other diseases.
Méthodes De Synthèse
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione is synthesized through a multistep process involving the reaction of indene-1,3-dione with 4-(dimethylamino)benzaldehyde. The resulting product is then subjected to further reactions to produce the final compound.
Applications De Recherche Scientifique
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione has been found to exhibit potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
1262-52-8 |
|---|---|
Nom du produit |
2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione |
Formule moléculaire |
C34H28N2O4 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione |
InChI |
InChI=1S/C34H28N2O4/c1-35(2)23-17-13-21(14-18-23)33(29(37)25-9-5-6-10-26(25)30(33)38)34(22-15-19-24(20-16-22)36(3)4)31(39)27-11-7-8-12-28(27)32(34)40/h5-20H,1-4H3 |
Clé InChI |
CLFFIOBWTWINTO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4(C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)N(C)C |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4(C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



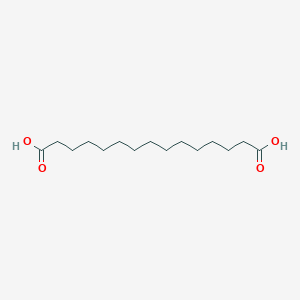
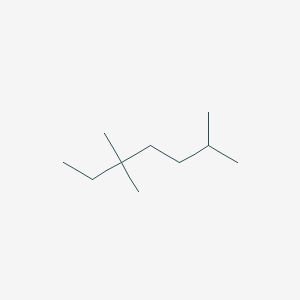
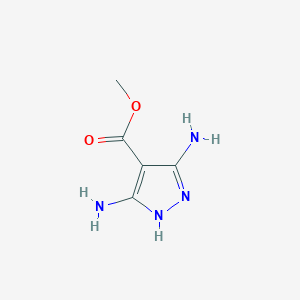
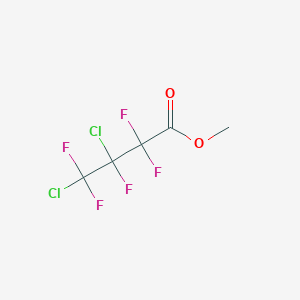
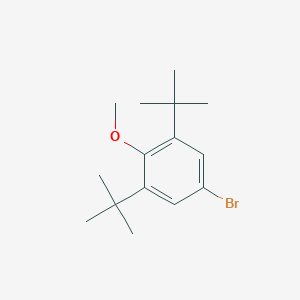
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
